1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine
Description
1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a 1H-pyrazol-5-amine core substituted at position 1 with a 2,4-difluorophenyl group and at position 4 with a phenyl ring. Its molecular formula is C₁₅H₁₁F₂N₃, with a molecular weight of 283.27 g/mol . This compound is commercially available (e.g., product code JRD0599) and serves as a scaffold in medicinal chemistry and materials science due to its tunable electronic properties .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-4-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3/c16-11-6-7-14(13(17)8-11)20-15(18)12(9-19-20)10-4-2-1-3-5-10/h1-9H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOUMAKXZOKMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Hydrazines with β-Dicarbonyl Compounds
A classical approach involves the condensation of substituted phenylhydrazines with β-diketones or β-ketoesters to form the pyrazole ring. For this compound, the key is to use 2,4-difluorophenylhydrazine and an appropriate β-diketone bearing a phenyl substituent.
- Procedure : The reaction is typically conducted in ethanol or a mixed solvent system under reflux conditions, sometimes catalyzed by acids such as acetic acid or p-toluenesulfonic acid.
- Outcome : This method yields the pyrazole with the desired substitution pattern, where the amine group at C5 can be introduced either by direct amination or by using amino-substituted diketones.
Multicomponent Domino Reactions
Recent advances have shown that multicomponent domino reactions can efficiently produce substituted pyrazol-5-amines.
- Example : Arylglyoxals react with pyrazol-5-amines under catalytic conditions to form substituted pyrazoles with good yields.
- Catalysts and Conditions : Use of p-toluenesulfonic acid in DMF at moderate temperatures (e.g., 55 °C) facilitates the reaction.
- Advantages : This approach allows for rapid assembly of complex pyrazole structures with tolerance for various substituents, including fluorinated phenyl groups.
One-Pot Synthesis Using Modified Catalysts
A green and efficient synthesis method utilizes layered double hydroxide-supported catalysts (e.g., LDH@PTRMS@DCMBA@CuI) to promote one-pot reactions involving phenylhydrazine derivatives, benzaldehyde derivatives, and malononitrile.
- Process : The catalyst promotes the formation of 5-amino-1H-pyrazole derivatives under mild conditions (55 °C) in ethanol-water mixtures.
- Isolation : The catalyst is recovered by centrifugation, and products are purified by recrystallization.
- Relevance : This method can be adapted for 2,4-difluorophenyl substituted substrates to obtain the target compound efficiently.
Research Findings and Data Summary
The following table summarizes key preparation methods, conditions, and yields reported in literature relevant to this compound or closely related analogs:
| Method | Key Reactants | Conditions | Catalyst/Promoter | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation of hydrazine + β-diketone | 2,4-Difluorophenylhydrazine + phenyl β-diketone | Reflux in ethanol, acid catalysis | Acetic acid or p-TsOH | 60-85 | Classical approach, moderate to good yields |
| Multicomponent domino reaction | Arylglyoxal + pyrazol-5-amine | DMF, 55 °C, p-TsOH | p-Toluenesulfonic acid | 70-90 | Efficient for diverse substituents |
| One-pot synthesis with LDH catalyst | Phenylhydrazine + benzaldehyde + malononitrile | EtOH:H2O (1:1), 55 °C | LDH@PTRMS@DCMBA@CuI catalyst | 75-95 | Green, reusable catalyst, mild conditions |
Detailed Experimental Insights
- Purification : Products are often purified by recrystallization from ethanol or by column chromatography using silica gel with hexane/ethyl acetate mixtures.
- Characterization : Confirmation of structure is achieved by FTIR, 1H NMR, 13C NMR, and mass spectrometry.
- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Temperature Control : Many protocols emphasize temperature ranges between 50-60 °C for optimal conversion and selectivity.
Notes on Synthetic Challenges and Optimization
- Steric Effects : Substituents on the pyrazole ring can influence reaction pathways and yields, as bulky groups may hinder certain transformations.
- Electronic Effects : Electron-withdrawing groups like fluorine on the phenyl ring affect reactivity, often reducing nucleophilicity but increasing stability of intermediates.
- Catalyst Selection : The use of heterogeneous catalysts like LDH-supported copper complexes improves sustainability and facilitates catalyst recovery.
- Solvent Choice : Mixed solvent systems (ethanol-water) enhance solubility and reaction rates compared to pure organic solvents.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole hydrides.
Scientific Research Applications
Medicinal Chemistry
1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine has been investigated for its potential as a pharmacophore in drug development. Its applications include:
- Anti-inflammatory Properties: Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
- Anticancer Activity: The compound shows promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cancer pathways.
Materials Science
The compound is being explored for its potential in developing organic semiconductors. Its unique electronic properties make it suitable for applications in:
- Organic Light Emitting Diodes (OLEDs): Its ability to transport charge can be harnessed in OLED technology.
- Photovoltaic Devices: The compound's stability and electronic characteristics are beneficial for solar energy applications.
Biological Research
In biological studies, it serves as a tool compound to elucidate the role of pyrazole derivatives in various biochemical pathways. Key applications include:
- Enzyme Inhibition Studies: The compound may inhibit key enzymes involved in metabolic pathways, providing insights into disease mechanisms.
- Signal Transduction Pathway Analysis: By modulating specific signaling proteins, it helps researchers understand cellular processes like proliferation and apoptosis .
Case Study 1: Anti-inflammatory Activity
A study demonstrated that derivatives of pyrazole significantly reduced the levels of pro-inflammatory cytokines in vitro. This suggests potential for developing new anti-inflammatory drugs based on the pyrazole scaffold.
Case Study 2: Anticancer Efficacy
In preclinical trials, this compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazol-5-amine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Nitro groups (e.g., in ) drastically increase electron withdrawal, improving reactivity but reducing solubility .
p-Tolyl (4-methylphenyl) in improves solubility via hydrophobic interactions without significant steric trade-offs .
Biological Relevance Compounds with pyridinyl () or imidazolyl () substituents exhibit enhanced hydrogen-bonding capacity, favoring interactions with biological targets like kinases . Difluoromethyl groups () are known to resist metabolic oxidation, making such derivatives promising for drug development .
Synthetic Accessibility The target compound is synthesized via methods analogous to , where 4-fluoroacetophenone derivatives are condensed with hydrazines . More complex derivatives (e.g., ) require multi-step protocols, including Suzuki couplings for pyridinyl introduction .
Biological Activity
1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine is a pyrazole derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological properties, making it a subject of interest in various therapeutic areas, including anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The compound belongs to the class of pyrazoles, characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound is as follows:
| Property | Details |
|---|---|
| Chemical Formula | C15H12F2N4 |
| Molecular Weight | 284.28 g/mol |
| IUPAC Name | 2-(2,4-difluorophenyl)-4-phenylpyrazol-3-amine |
| InChI Key | SMOUMAKXZOKMTH-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in disease pathways, such as kinases that play a critical role in cell proliferation and inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. A study demonstrated that it inhibited the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cells with mean growth percentages of 54.25% and 38.44%, respectively . Importantly, it showed minimal toxicity to normal fibroblasts, suggesting a selective action against cancer cells.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. In vitro assays revealed that it could reduce the production of pro-inflammatory cytokines, indicating its utility in treating inflammatory conditions. For instance, it was reported to inhibit TNF-alpha release in stimulated blood samples .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often depends on their structural modifications. For this compound, variations in the substitution pattern on the phenyl rings can significantly alter its pharmacological profile. For example, replacing fluorine atoms with other functional groups may enhance or diminish its activity against specific targets .
Case Studies
Several studies have explored the efficacy of this compound in different contexts:
- Anticancer Efficacy : In a comparative study involving various pyrazole derivatives, this compound was found to have one of the highest inhibitory effects against multiple cancer cell lines, outperforming several analogs .
- Anti-inflammatory Activity : Another investigation highlighted its ability to inhibit COX enzymes, which are key players in inflammation pathways. The IC50 values demonstrated significant inhibition comparable to standard anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds provides insights into the unique properties of this compound:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 10 | Anticancer |
| 1-(3,4-Difluorophenyl)-4-methylpyrazole | 25 | Anticancer |
| 1-(2-fluorophenyl)-3-methylpyrazole | 15 | Anti-inflammatory |
This table illustrates that while other compounds exhibit activity against similar targets, the difluoro-substituted pyrazole shows superior potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
